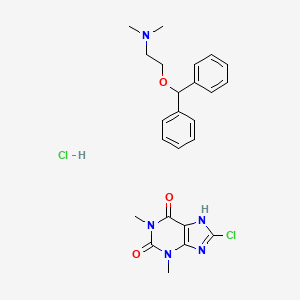

Dimenhydrinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76005-58-8 |

|---|---|

Molecular Formula |

C24H29Cl2N5O3 |

Molecular Weight |

506.4 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H |

InChI Key |

XBELCFNAGSCRNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Dimenhydrinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate (B1670652), a widely used over-the-counter antiemetic and antihistamine, is a salt formed from the 1:1 combination of two active pharmaceutical ingredients: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2] This technical guide provides a comprehensive overview of the synthetic pathways for producing dimenhydrinate, a detailed analysis of its potential impurities, and the analytical methodologies for their identification and quantification. The synthesis is a multi-step process involving the independent preparation of diphenhydramine and 8-chlorotheophylline, followed by their salt formation. A thorough understanding of this process and the associated impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate key processes.

Dimenhydrinate: Chemical Structure and Nomenclature

Dimenhydrinate is the salt of the antihistaminic drug diphenhydramine and the stimulant drug 8-chlorotheophylline.[1][2] While the antiemetic properties are primarily attributed to the diphenhydramine moiety, the 8-chlorotheophylline is included to counteract the sedative effects of diphenhydramine.[2][3]

The term "dimenhydrinate hydrochloride" is sometimes encountered and has a unique CAS number (76005-58-8).[4] This suggests the existence of a distinct chemical entity, likely a salt where the diphenhydramine cation is balanced by both the 8-chlorotheophyllinate anion and a chloride anion. However, the common pharmaceutical form is the simple 1:1 salt of diphenhydramine and 8-chlorotheophylline.[1][2]

Synthesis Pathway of Dimenhydrinate

The synthesis of dimenhydrinate is a convergent process that involves three main stages:

-

Synthesis of Diphenhydramine (Base)

-

Synthesis of 8-Chlorotheophylline

-

Formation of the Dimenhydrinate Salt

The overall synthesis can be visualized as follows:

Figure 1: Convergent synthesis pathway of dimenhydrinate.

Experimental Protocol: Synthesis of Diphenhydramine

A common and efficient method for the synthesis of diphenhydramine involves the etherification of benzhydrol with 2-(dimethylamino)ethanol.[5][6]

Materials:

-

Benzhydrol

-

2-(Dimethylamino)ethanol

-

Toluene or Xylene (solvent)

-

p-Toluenesulfonic acid or Methanesulfonic acid (catalyst)[5]

-

Aqueous Sodium Hydroxide (B78521) solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add benzhydrol and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water azeotropically until the distillate is clear.

-

Cool the reaction mixture to approximately 80°C.

-

Add 2-(dimethylamino)ethanol to the reaction mixture.

-

Resume heating to reflux and continue to remove water via the Dean-Stark trap until the distillate is clear.

-

Cool the reaction mixture to below 40°C and wash with an aqueous solution of sodium hydroxide, followed by water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diphenhydramine.

-

The crude product can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 8-Chlorotheophylline

8-Chlorotheophylline is synthesized by the direct chlorination of theophylline.[7][8][9] A method utilizing N-chlorosuccinimide (NCS) offers a safer alternative to using chlorine gas.[7][8]

Materials:

-

Theophylline

-

N-Chlorosuccinimide (NCS)

-

Water (solvent)

-

Aqueous Sodium Hydroxide solution

-

Dilute Hydrochloric Acid

Procedure:

-

Dissolve theophylline in water by heating to 50-80°C.

-

Slowly add N-chlorosuccinimide to the solution while maintaining the temperature. The progress of the reaction can be monitored by TLC.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours until the reaction is complete (disappearance of theophylline spot on TLC).

-

Cool the reaction mixture to room temperature to allow the crude 8-chlorotheophylline to precipitate.

-

Filter the crude product and wash with water.

-

For purification, dissolve the crude product in a warm dilute aqueous sodium hydroxide solution.

-

Re-precipitate the purified 8-chlorotheophylline by acidifying the solution with dilute hydrochloric acid to a pH of 3-3.5.[7][9]

-

Filter the purified product, wash with water, and dry.

Experimental Protocol: Formation of Dimenhydrinate Salt

The final step is the formation of the salt by combining the two previously synthesized components in a suitable solvent.[1][10]

Materials:

-

Diphenhydramine (base)

-

8-Chlorotheophylline

-

Ethanol or Methanol (solvent)[1]

Procedure:

-

Dissolve equimolar amounts of diphenhydramine and 8-chlorotheophylline in a minimal amount of warm ethanol.

-

Stir the solution and then allow it to cool to room temperature.

-

Dimenhydrinate will precipitate out of the solution as a white crystalline solid.

-

Collect the product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Impurities in Dimenhydrinate

Impurities in dimenhydrinate can originate from the starting materials, intermediates, by-products of the synthesis, or degradation of the final product. A thorough understanding and control of these impurities are essential for regulatory compliance and patient safety.

Common Impurities and Their Origins

| Impurity Name | Chemical Structure | Origin |

| From Diphenhydramine Synthesis | ||

| Benzhydrol | C₁₃H₁₂O | Unreacted starting material |

| Benzophenone | C₁₃H₁₀O | Oxidation of benzhydrol or impurity in starting material |

| Diphenylmethane | C₁₃H₁₂ | By-product of benzhydrol synthesis |

| Dimenhydrinate EP Impurity F (2-(Diphenylmethoxy)-N-methylethylamine) | C₁₆H₁₉NO | By-product from demethylation of 2-(dimethylamino)ethanol or impurity in starting material[11][12] |

| From 8-Chlorotheophylline Synthesis | ||

| Theophylline | C₇H₈N₄O₂ | Unreacted starting material |

| 8-Chlorocaffeine | C₈H₉ClN₄O₂ | By-product if caffeine (B1668208) is present as an impurity in theophylline |

| Degradation Products | ||

| Diphenhydramine N-oxide | C₁₇H₂₁NO₂ | Oxidation of the tertiary amine in diphenhydramine |

Table 1: Common Impurities in Dimenhydrinate and Their Origins.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of dimenhydrinate and its impurities.[13][14][15][16][17][18][19][20]

Experimental Protocol: HPLC-UV Method for Impurity Analysis

This method is suitable for the simultaneous determination of dimenhydrinate and its related substances.[17][20]

Chromatographic Conditions:

| Parameter | Condition |

| Column | XBridge® HPLC RP-C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Sodium Lauryl Sulphate in water (90:10, v/v) |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 30 µL |

| Column Temperature | 25°C |

Table 2: HPLC-UV Method Parameters.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of dimenhydrinate reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.

-

Sample Solution: Accurately weigh and dissolve the dimenhydrinate sample in the mobile phase to a known concentration.

-

Spiked Sample Solution: Prepare a sample solution as above and spike with known amounts of impurity reference standards.

Experimental Protocol: GC-MS Method for Impurity Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[13][14][21]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Rtx-200 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 300°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 2 min |

| Transfer Line Temperature | 275°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Impact (EI) |

| Scan Range | 40-500 m/z |

Table 3: GC-MS Method Parameters.

Sample Preparation:

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a dimenhydrinate sample.

Figure 2: A typical experimental workflow for the analysis of dimenhydrinate impurities.

Conclusion

The synthesis of dimenhydrinate is a well-established process, but requires careful control to minimize the formation of impurities. This guide has provided a detailed overview of the synthetic pathways, potential impurities, and analytical methods for their control. By implementing robust manufacturing processes and analytical testing, the quality and safety of dimenhydrinate can be assured, meeting the stringent requirements for pharmaceutical products. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

- 1. How to prepare dimenhydrinate | Filo [askfilo.com]

- 2. Dimenhydrinate - Wikipedia [en.wikipedia.org]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. This compound | 76005-58-8 | Benchchem [benchchem.com]

- 5. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]

- 6. CN104892435B - The preparation method of diphenhydramine - Google Patents [patents.google.com]

- 7. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 8. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 9. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]

- 10. Procedure for preparation of dimenhydrinate drugs used for vomiting | Filo [askfilo.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Klivon [klivon.com]

- 13. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A simple HPLC-UV method for the determination of dimenhydrinate and related substances--dentification of an unknown impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

A Comprehensive Pre-formulation Guide to the Physicochemical Properties of Dimenhydrinate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Dimenhydrinate (B1670652) is an over-the-counter drug used to treat motion sickness and nausea. It is a salt of two active ingredients: diphenhydramine (B27), an antihistamine, and 8-chlorotheophylline (B119741), a central nervous system stimulant. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, safe, and effective dosage forms. This guide provides a detailed overview of the essential pre-formulation data for dimenhydrinate, its constituent parts, and the experimental methodologies for their determination.

Chemical Structure and Composition

Dimenhydrinate is the 1:1 salt of 8-chlorotheophylline and diphenhydramine. Diphenhydramine provides the primary antiemetic effect through its H1 receptor antagonism, while 8-chlorotheophylline is added to counteract the drowsiness caused by diphenhydramine.

The logical relationship between the components of dimenhydrinate is critical for understanding its properties. The following diagram illustrates this 1:1 salt formation.

Physicochemical Properties

A summary of the key physicochemical properties of dimenhydrinate and its constituent molecules is presented below. These parameters are fundamental for predicting the behavior of the drug substance during formulation and in biological systems.

Table 1: Physicochemical Properties of Dimenhydrinate and its Components

| Property | Dimenhydrinate | Diphenhydramine | 8-Chlorotheophylline |

| Molecular Formula | C₂₄H₂₈ClN₅O₃[1] | C₁₇H₂₁NO[2] | C₇H₇ClN₄O₂[3][4][5] |

| Molecular Weight | 469.96 g/mol [1][6] | 255.35 g/mol [2][7] | 214.61 g/mol [3][5] |

| Appearance | White crystalline powder[8] | Oily liquid (free base)[2] | White to off-white crystalline powder[9] |

| Melting Point (°C) | 102-107[10][11] | 167-172 (as HCl salt)[12][13][14] | ~290 (decomposes)[15] |

| Solubility | Slightly soluble in water; Freely soluble in ethanol (B145695) and chloroform.[10] | Free Base: 3060 mg/L in water at 37°C.[2] HCl Salt: Freely soluble in water and alcohol.[16] | Soluble in sodium hydroxide.[15] |

| pKa | Not directly available | 8.98 - 9.1[2][12][14] | ~5.28[15] |

| LogP (Octanol/Water) | Not directly available | 3.27 - 3.35[2][7] | Not available |

| Hygroscopicity | Reported to be hygroscopic.[10] | Data not available | Data not available |

Mechanism of Action & Pre-formulation Relevance

The dual nature of dimenhydrinate dictates its therapeutic effect. Diphenhydramine is a potent H1 receptor antagonist, exerting its antiemetic effects by acting on the vestibular system and the chemoreceptor trigger zone. The stimulant 8-chlorotheophylline counteracts the sedative effects of diphenhydramine.

From a pre-formulation perspective, the key challenges are the poor water solubility of the dimenhydrinate salt and its potential for hygroscopicity.[10][17] The pKa of diphenhydramine (around 9) indicates that its solubility will be highly pH-dependent, being more soluble in acidic environments where the tertiary amine is protonated.

The following diagram illustrates the primary signaling pathway of the diphenhydramine component.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable pre-formulation data. Below are standard protocols for key physicochemical tests.

4.1 Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of dimenhydrinate in various solvents (e.g., water, phosphate (B84403) buffers of different pH, ethanol).

-

Procedure:

-

Add an excess amount of dimenhydrinate to a known volume of the selected solvent in a sealed, clear glass vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.

-

Continue agitation until equilibrium is reached (typically 24-48 hours). This can be confirmed by taking samples at different time points and analyzing for drug concentration until consecutive readings are constant.

-

After reaching equilibrium, allow the vials to stand to let undissolved solids settle.

-

Withdraw a sample from the supernatant and filter it through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Analyze the filtrate for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express solubility in units like mg/mL or mol/L.

-

4.2 Melting Point Determination (Differential Scanning Calorimetry - DSC)

-

Objective: To determine the melting point and assess the thermal behavior (e.g., polymorphism, degradation) of dimenhydrinate.

-

Procedure:

-

Accurately weigh a small sample (1-5 mg) of dimenhydrinate into an aluminum DSC pan.

-

Seal the pan, placing an empty sealed pan in the reference position of the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The shape and number of peaks can indicate purity and polymorphism.

-

4.3 pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant(s) of the ionizable groups in dimenhydrinate's components.

-

Procedure:

-

Dissolve an accurately weighed amount of dimenhydrinate in a suitable solvent (e.g., a mixture of water and methanol (B129727) to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base (e.g., 0.1 M NaOH), or vice versa.

-

Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve. Multiple inflection points will indicate multiple pKa values.

-

4.4 Partition Coefficient (LogP) Determination (Shake-Flask Method)

-

Objective: To determine the lipophilicity of the active moieties, which influences absorption and distribution.

-

Procedure:

-

Prepare a solution of the compound (e.g., diphenhydramine) in one phase of a pre-saturated biphasic system (n-octanol and water/buffer).

-

Combine equal volumes of the pre-saturated n-octanol and aqueous phases in a sealed container.

-

Add the drug solution to this system.

-

Agitate the container until partitioning equilibrium is achieved (several hours).

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample each phase and determine the drug concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

The following diagram outlines a typical workflow for a pre-formulation study.

Conclusion

The pre-formulation data for dimenhydrinate hydrochloride highlights its nature as a salt of two distinct molecules. The key formulation challenges will revolve around its low aqueous solubility and potential for physical instability (hygroscopicity). The pH-dependent solubility of the diphenhydramine moiety is a critical factor to consider for oral dosage form development, influencing dissolution and absorption. A thorough solid-state characterization is recommended to investigate potential polymorphism, which could impact stability and bioavailability. The experimental protocols provided herein offer a robust framework for generating the necessary data to guide the development of a successful dimenhydrinate drug product.

References

- 1. Dimenhydrinate [webbook.nist.gov]

- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. usbio.net [usbio.net]

- 7. chemscene.com [chemscene.com]

- 8. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 85-18-7: 8-Chlorotheophylline | CymitQuimica [cymitquimica.com]

- 10. Dimenhydrinate CAS#: 523-87-5 [m.chemicalbook.com]

- 11. Dimenhydrinate [drugfuture.com]

- 12. chembk.com [chembk.com]

- 13. Diphenhydramine | 58-73-1 [chemicalbook.com]

- 14. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 15. 8-Chlorotheophylline | 85-18-7 [chemicalbook.com]

- 16. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]

- 17. Overcoming Poor Solubility of Dimenhydrinate: Development, Optimization and Evaluation of Fast Dissolving Oral Film - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Profile of Dimenhydrinate at H1 and Muscarinic Receptors: A Technical Guide

Abstract

Dimenhydrinate (B1670652), an over-the-counter medication widely used for the treatment of motion sickness and nausea, is a salt comprised of two active moieties in a 1:1 ratio: diphenhydramine (B27) and 8-chlorotheophylline.[1] The primary pharmacodynamic and therapeutic effects of dimenhydrinate are dictated by diphenhydramine, a first-generation antihistamine.[1] This technical guide provides an in-depth analysis of the receptor binding profile of the diphenhydramine component at histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This document summarizes quantitative binding affinity data, details the standard experimental methodologies used for their determination, and illustrates the core signaling pathways associated with these receptors. The dual antagonistic activity at both H1 and muscarinic receptors is crucial for understanding its efficacy and side-effect profile, including sedation and anticholinergic effects. The role of 8-chlorotheophylline, a mild central nervous system stimulant, is primarily to counteract the sedative properties of diphenhydramine.[1][2]

Receptor Binding Affinity

The primary mechanism of action for dimenhydrinate's active component, diphenhydramine, is its antagonism of the histamine H1 receptor. However, as a first-generation antihistamine, it exhibits significant affinity for other receptors, most notably the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][4] This lack of high receptor selectivity is responsible for its characteristic anticholinergic side effects.[4]

The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.

Quantitative Binding Data for Diphenhydramine

The following tables summarize the Kᵢ values for diphenhydramine at human histamine H1 and muscarinic M1-M5 receptors, compiled from various radioligand binding assay studies.

Table 1: Binding Affinity of Diphenhydramine at the Histamine H1 Receptor

| Receptor | Chemical Class | Kᵢ (nM) | Reference |

| Histamine H1 | Ethanolamine | 1.1 - 14.08 | [3][5] |

Table 2: Binding Affinity of Diphenhydramine at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Kᵢ (nM) | Reference |

| Muscarinic M1 | 83 - 210 | [3][6] |

| Muscarinic M2 | 130 | [3] |

| Muscarinic M3 | 240 | [3] |

| Muscarinic M4 | 112 | [3] |

| Muscarinic M5 | 260 | [3] |

Note: Kᵢ values can exhibit variability across different studies due to variations in experimental conditions such as tissue source, radioligand selection, and assay buffer composition.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Kᵢ) is predominantly performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., diphenhydramine) to displace a radiolabeled ligand that specifically binds to the target receptor.[1][5]

Objective

To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor (e.g., H1 or muscarinic subtypes).

Materials

-

Biological Material: Cell membranes prepared from cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 or CHO cells).[5][7]

-

Radioligand: A high-affinity, receptor-specific radiolabeled ligand.

-

Test Compound: Unlabeled diphenhydramine, prepared in a series of dilutions.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.[10]

-

Non-specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., mianserin (B1677119) for H1, atropine (B194438) for muscarinic) to determine the amount of radioligand that binds to non-receptor components.[8][9]

-

Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation vials, and a liquid scintillation counter.[9][10]

Methodology

-

Membrane Preparation: Tissues or cultured cells expressing the target receptor are homogenized and subjected to centrifugation to isolate a membrane fraction rich in receptors. The total protein concentration of this preparation is quantified.[7][10]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Wells are set up in triplicate for:

-

Total Binding: Contains membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the NSB control compound.

-

Competition Binding: Contains membranes, radioligand, and varying concentrations of the unlabeled test compound (diphenhydramine).[9]

-

-

Incubation: The plates are incubated, often with gentle agitation, for a specific time (e.g., 60 minutes) and at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[10]

-

Termination & Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through). The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]

-

Quantification: The filter discs are placed in scintillation vials with a scintillation cocktail. A liquid scintillation counter is then used to measure the radioactivity (in Counts Per Minute, CPM) on each filter, which is proportional to the amount of bound radioligand.[9]

-

Data Analysis:

-

Specific Binding is calculated by subtracting the average CPM from the NSB wells from the CPM of all other wells.

-

A competition curve is generated by plotting the specific binding against the log concentration of the test compound.

-

Non-linear regression analysis is used to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[7]

-

Experimental Workflow Diagram

Receptor Signaling Pathways

Diphenhydramine acts as an antagonist (or more accurately, an inverse agonist) at H1 receptors and a competitive antagonist at muscarinic receptors. This means it binds to these receptors and prevents their activation by endogenous agonists (histamine and acetylcholine, respectively). Understanding the native signaling pathways of these receptors is essential to appreciate the functional consequences of this blockade.

Histamine H1 Receptor Signaling

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Its activation initiates a cascade leading to increased intracellular calcium.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, but different subtypes couple to different G-protein families, leading to distinct downstream effects.[11]

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating the same phospholipase C pathway as the H1 receptor.[11][12] Blockade of these receptors by diphenhydramine leads to effects like dry mouth and blurred vision.

-

M2, M4 Receptors: Couple to Gi/o proteins, which are inhibitory.[11] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][13] Blockade of these receptors, particularly M2 in the heart, can contribute to tachycardia.

Conclusion

The pharmacological profile of dimenhydrinate is fundamentally defined by its diphenhydramine component, which exhibits potent antagonism at both histamine H1 and all five subtypes of muscarinic acetylcholine receptors. Its high affinity for the H1 receptor (Kᵢ in the low nanomolar range) is the basis for its antihistaminic and antiemetic properties. Concurrently, its significant affinity for M1-M5 receptors explains its well-documented anticholinergic side-effect profile. A thorough understanding of this dual receptor-binding profile, quantified through techniques like radioligand binding assays, is critical for the rational use of this medication and for the development of future therapeutics with improved receptor selectivity.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Dimenhydrinate Hydrochloride Using Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of dimenhydrinate (B1670652) hydrochloride, focusing on its active component, diphenhydramine (B27), using human liver microsomes (HLMs). Dimenhydrinate, a salt of diphenhydramine and 8-chlorotheophylline, is primarily metabolized via the diphenhydramine moiety. This document details the principal metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and presents available quantitative kinetic data. Furthermore, it outlines a detailed experimental protocol for conducting in vitro metabolism studies of dimenhydrinate with HLMs, including analytical methodology for the quantification of its major metabolite. Visual representations of the metabolic pathway and experimental workflow are provided to facilitate understanding.

Introduction

Dimenhydrinate is an over-the-counter medication widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is a combination of two drugs: diphenhydramine, an antihistamine with anticholinergic and sedative effects, and 8-chlorotheophylline, a mild central nervous system stimulant intended to counteract the drowsiness from diphenhydramine. The pharmacological activity of dimenhydrinate is primarily attributed to the diphenhydramine component.

Understanding the metabolism of dimenhydrinate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in response. In vitro studies using human liver microsomes are a cornerstone in drug development for elucidating metabolic pathways and identifying the enzymes responsible for biotransformation. This guide provides an in-depth look at the in vitro metabolism of dimenhydrinate, with a focus on generating actionable data for research and development.

Metabolic Pathways of Dimenhydrinate (Diphenhydramine)

The primary metabolic transformation of diphenhydramine in humans is N-demethylation . This process involves the removal of a methyl group from the tertiary amine of the diphenhydramine molecule, leading to the formation of N-desmethyldiphenhydramine. This metabolite can undergo further demethylation to N,N-didesmethyldiphenhydramine. The primary route of metabolism involves two successive demethylations of the tertiary amine, with the resulting primary amine being further oxidized to a carboxylic acid.[1]

The key enzymes responsible for the N-demethylation of diphenhydramine are members of the cytochrome P450 superfamily.

Key Metabolites

-

N-desmethyldiphenhydramine: The major initial metabolite.

-

N,N-didesmethyldiphenhydramine: Formed from the subsequent demethylation of N-desmethyldiphenhydramine.

-

Diphenhydramine N-oxide: Another identified metabolite.[2]

Cytochrome P450 Enzymes Involved in Diphenhydramine Metabolism

The N-demethylation of diphenhydramine is catalyzed by several CYP450 isoforms.

-

CYP2D6: This is the primary and high-affinity enzyme responsible for diphenhydramine N-demethylation.[3][4][5] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in the metabolism of diphenhydramine, affecting its efficacy and potential for adverse effects.[4]

-

CYP1A2, CYP2C9, and CYP2C19: These enzymes are considered low-affinity components in the metabolism of diphenhydramine.[3][4][5] They play a secondary role but can contribute to the overall clearance of the drug.

Quantitative Metabolic Data

The following tables summarize the available quantitative data for the in vitro metabolism of diphenhydramine in human liver microsomes.

Table 1: Kinetic Parameters for Diphenhydramine N-demethylation by Recombinant Human CYP Isoforms

| CYP Isoform | K_m_ (μM) | V_max_ (pmol/min/pmol P450) | Contribution | Reference |

| CYP2D6 | 1.12 ± 0.21 | Not Reported | High-affinity | [3] |

| CYP1A2 | Not Reported | Not Reported | Low-affinity | [3][4] |

| CYP2C9 | Not Reported | Not Reported | Low-affinity | [3][4] |

| CYP2C19 | Not Reported | Not Reported | Low-affinity | [3][4] |

Table 2: Activity of Recombinant Human CYP Isoforms in Diphenhydramine N-demethylation

| CYP Isoform | N-demethylation Activity (pmol/min/pmol P450) at 0.5 µM Diphenhydramine | Reference |

| CYP2D6 | 0.69 | [3][6] |

| CYP1A2 | ~0.04 | [6] |

| CYP2C9 | Not specified | |

| CYP2C19 | ~0.07 | [6] |

Experimental Protocols

This section provides a detailed methodology for an in vitro study of dimenhydrinate metabolism using pooled human liver microsomes.

Materials and Reagents

-

Dimenhydrinate hydrochloride (or Diphenhydramine hydrochloride)

-

Pooled human liver microsomes (from a reputable supplier)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

-

Purified water (e.g., Milli-Q)

Incubation Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in water or a suitable organic solvent (e.g., methanol, ensuring the final concentration of the organic solvent in the incubation mixture is low, typically <1%).

-

Thaw the pooled human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Mixture Setup:

-

In a microcentrifuge tube, add the following components in order:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

-

This compound solution (at various concentrations to determine kinetic parameters, e.g., 0.1 - 50 µM)

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of dimenhydrinate (diphenhydramine) and its primary metabolite, N-desmethyldiphenhydramine.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diphenhydramine: Precursor ion (Q1) m/z 256.2 -> Product ion (Q3) m/z 167.1

-

N-desmethyldiphenhydramine: The specific transition should be optimized, but would be approximately m/z 242.2 -> product ion.

-

Internal Standard: A specific transition for the chosen internal standard.

-

-

Data Analysis

-

Construct a calibration curve for N-desmethyldiphenhydramine using known concentrations.

-

Calculate the rate of metabolite formation at each substrate concentration (pmol/min/mg protein).

-

Plot the rate of formation against the substrate concentration.

-

Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Visualizations

Metabolic Pathway of Diphenhydramine

Caption: Metabolic pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for in vitro metabolism study.

Conclusion

The in vitro metabolism of dimenhydrinate is primarily driven by the N-demethylation of its diphenhydramine component, with CYP2D6 being the major contributing enzyme. This technical guide provides a framework for researchers to design and conduct robust in vitro metabolism studies using human liver microsomes. The provided protocols and data serve as a valuable resource for understanding the metabolic fate of dimenhydrinate, which is essential for drug development and clinical pharmacology. Further research is warranted to fully quantitate the kinetic parameters of all contributing CYP isoforms to better predict in vivo metabolic clearance and potential drug interactions.

References

- 1. lcms.cz [lcms.cz]

- 2. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of Dimenhydrinate in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the major metabolites of dimenhydrinate (B1670652) identified in plasma. Dimenhydrinate, a salt combining diphenhydramine (B27) and 8-chlorotheophylline, is widely used for the treatment of nausea and motion sickness. Understanding its metabolic profile is crucial for drug development, pharmacokinetic studies, and toxicological assessments. This document outlines the primary metabolic pathways, presents quantitative data on plasma concentrations, details experimental protocols for metabolite identification, and provides visual representations of these processes.

Core Concepts in Dimenhydrinate Metabolism

Dimenhydrinate dissociates into its two components, diphenhydramine and 8-chlorotheophylline, upon administration. The metabolic transformation of dimenhydrinate primarily involves the diphenhydramine moiety, which undergoes extensive hepatic metabolism. The main metabolic pathways include N-demethylation and oxidative deamination.

The major metabolites of the diphenhydramine component found in plasma are:

-

N-desmethyldiphenhydramine (DMDP) : A primary and major demethylated metabolite.[1][2]

-

N,N-didesmethyldiphenhydramine : Formed through a subsequent demethylation of N-desmethyldiphenhydramine.[3]

-

Diphenylmethoxyacetic acid : The product of oxidative deamination of N,N-didesmethyldiphenhydramine.[3]

-

Diphenhydramine N-glucuronide : A conjugate formed by the action of UGTs.[3]

The metabolism of diphenhydramine is primarily carried out by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, CYP2C9, and CYP2C19.[3][4]

Quantitative Analysis of Dimenhydrinate and its Major Metabolite in Plasma

The following table summarizes the pharmacokinetic parameters of diphenhydramine and its major metabolite, N-desmethyldiphenhydramine (DMDP), in human plasma following single-dose administrations.

| Analyte | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (hr·ng/mL) | Elimination Half-life (h) | Reference |

| Diphenhydramine | Oral | 50 mg | 66 | 2.3 | - | - | [1] |

| Diphenhydramine | Intravenous | 50 mg | - | - | - | 8.4 | [1] |

| N-desmethyldiphenhydramine (DMDP) | Oral | 50 mg | - | - | 218 | - | [1] |

| N-desmethyldiphenhydramine (DMDP) | Intravenous | 50 mg | - | - | 145 | - | [1] |

| Diphenhydramine | Oral (chewing gum) | 25 mg Dimenhydrinate (12.7 mg Diphenhydramine) | 14.5 | 2.6 | 155.2 (0-24h) | 10 | [5] |

Experimental Protocols for Metabolite Identification

The identification and quantification of dimenhydrinate and its metabolites in plasma typically involve sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting dimenhydrinate (as diphenhydramine) and its metabolites from plasma is liquid-liquid extraction.

-

Objective: To isolate the analytes of interest from the complex plasma matrix.

-

Procedure:

-

To a known volume of plasma (e.g., 1 mL), add an internal standard (e.g., citalopram).[6]

-

Basify the plasma sample.

-

Add an extraction solvent mixture, such as hexane (B92381) and ethyl acetate (B1210297) (1:1 v/v).[6][7]

-

Vortex the mixture to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer containing the analytes to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for chromatographic analysis.[6]

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of dimenhydrinate and its metabolites.[6]

-

Objective: To separate, detect, and quantify the parent drug and its metabolites.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Analytical Method: Gas Chromatography (GC)

Gas chromatography has also been utilized for the simultaneous quantitation of diphenhydramine and its demethylated metabolite.[1]

-

Objective: To separate and quantify volatile compounds like diphenhydramine and DMDP.

-

Instrumentation: A gas chromatograph equipped with a suitable detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS).

-

Procedure:

-

Derivatization of the analytes may be necessary to improve their volatility and chromatographic properties.

-

Injection of the prepared sample into the GC system.

-

Separation of the compounds on a capillary column.

-

Detection and quantification of the analytes.

-

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the complex processes involved in dimenhydrinate metabolism and analysis, the following diagrams have been generated using Graphviz.

Caption: Metabolic pathway of the diphenhydramine component of dimenhydrinate.

Caption: A typical experimental workflow for identifying drug metabolites in plasma.

References

- 1. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic disposition of diphenhydramine | Semantic Scholar [semanticscholar.org]

- 3. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of diphenhydramine in healthy volunteers with a dimenhydrinate 25 mg chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of dimenhydrinate in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a relative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dimenhydrinate Hydrochloride: An In-depth Technical Guide to Crystal Structure and Polymorphism Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate (B1670652), a salt formed from diphenhydramine (B27) and 8-chlorotheophylline, is a widely utilized over-the-counter antihistamine and antiemetic. The hydrochloride salt of this compound, like many active pharmaceutical ingredients (APIs), is subject to polymorphism, a phenomenon where a substance can exist in multiple crystalline forms. These different polymorphic forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their comprehensive analysis a critical aspect of drug development. This technical guide provides a detailed overview of the crystal structure of the components of dimenhydrinate and a comprehensive analysis of the methodologies used to investigate the polymorphism of its hydrochloride salt. This document outlines experimental protocols for single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic techniques, and presents available quantitative data in structured tables. Furthermore, it includes visual representations of experimental workflows and the compound's mechanism of action to facilitate a deeper understanding.

Introduction to Dimenhydrinate Hydrochloride

Dimenhydrinate is a combination of two active moieties: diphenhydramine and 8-chlorotheophylline, in a 1:1 molar ratio.[1][2] Diphenhydramine, a first-generation antihistamine, is responsible for the antiemetic and sedative effects, while 8-chlorotheophylline, a mild central nervous system stimulant, is included to counteract the drowsiness caused by diphenhydramine. The hydrochloride salt of dimenhydrinate is often used in pharmaceutical formulations.

The solid-state properties of this compound are crucial for its formulation, manufacturing, and therapeutic efficacy. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration. Different polymorphs of the same API can have different melting points, dissolution rates, and stability, which can significantly impact the final drug product's performance and shelf-life. Therefore, a thorough investigation and characterization of the polymorphic landscape of this compound are essential.

Crystal Structure Analysis

Crystal Structure of Diphenhydramine Hydrochloride

The solid-state structure of diphenhydramine hydrochloride has been elucidated, providing valuable insights into its molecular conformation and packing.[3]

Table 1: Crystallographic Data for Diphenhydramine Hydrochloride [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a (Å) | 10.592(2) |

| b (Å) | 10.761(2) |

| c (Å) | 14.280(2) |

| V (ų) | 1627.6(8) |

| Z | 4 |

| R(F) | 0.063 |

Polymorphism Analysis

The identification and characterization of polymorphs are critical steps in pharmaceutical development. A comprehensive polymorph screen aims to crystallize the API under a wide range of conditions to identify all accessible crystalline forms.

Experimental Protocols for Polymorphism Screening

A typical polymorphism screen for this compound would involve the following recrystallization techniques:

-

Solvent-based Methods: Crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. This can be achieved through slow evaporation, cooling crystallization, or anti-solvent addition.

-

Thermal Methods: Melt crystallization, where the sample is heated above its melting point and then cooled at different rates to induce the formation of different polymorphs.

-

Mechanical Stress: Grinding or milling of the crystalline material can sometimes induce polymorphic transformations.

Experimental Methodologies for Solid-State Characterization

Once potential polymorphic forms are generated, a suite of analytical techniques is employed for their characterization.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractograms are analyzed to identify the characteristic peaks (2θ values and intensities) for each polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and enthalpies of fusion.

Experimental Protocol:

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the this compound sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Instrument Setup: A calibrated differential scanning calorimeter is used. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events.

Table 2: Thermal Analysis Data for Dimenhydrinate [4]

| Analysis | Parameter | Value |

| DSC | Melting Point | 106.2 °C |

| TGA | Decomposition | > 250 °C |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates and assessing thermal stability.

Experimental Protocol:

-

Sample Preparation: A small amount (typically 5-10 mg) of the this compound sample is placed in a TGA pan.

-

Instrument Setup: A calibrated thermogravimetric analyzer is used.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The TGA curve is analyzed for any significant weight loss events, and the corresponding temperatures are noted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is placed on the crystal of an attenuated total reflectance (ATR) accessory.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Collection: The spectrum is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectra of different samples are compared, paying close attention to shifts in peak positions and changes in peak shapes, particularly in the fingerprint region.

Mechanism of Action and Signaling Pathway

Dimenhydrinate's antiemetic effect is primarily attributed to the diphenhydramine component, which acts as an antagonist at the histamine (B1213489) H1 receptors in the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem.[4]

Conclusion

The comprehensive analysis of the crystal structure and polymorphism of this compound is a fundamental requirement for the development of safe, effective, and stable pharmaceutical products. While specific crystallographic data for the hydrochloride salt of the dimenhydrinate complex remains elusive in publicly accessible literature, the characterization of its primary component, diphenhydramine hydrochloride, provides a solid foundation for understanding its solid-state properties. The application of a suite of analytical techniques, including PXRD, DSC, TGA, and FTIR, following detailed experimental protocols, is essential for a thorough polymorphism screen. The visual workflows and structured data presented in this guide aim to provide researchers and drug development professionals with a robust framework for the investigation of this compound and other active pharmaceutical ingredients. Further research to elucidate the crystal structure of this compound and its potential polymorphs is warranted to enhance our understanding and control over this important pharmaceutical compound.

References

- 1. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimenhydrinate [drugfuture.com]

- 3. X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: pH-Dependent Solubility Profile of Dimenhydrinate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimenhydrinate (B1670652) is an over-the-counter medication widely used for the treatment of motion sickness and nausea.[1] It is the theoclate salt formed by the combination of two active moieties in a 1:1 ratio: diphenhydramine (B27) (DPH) and 8-chlorotheophylline (B119741) (8-CTP).[1][2] Diphenhydramine, a first-generation antihistamine, provides the primary antiemetic effect, while 8-chlorotheophylline, a xanthine (B1682287) derivative similar to caffeine, helps to counteract the drowsiness caused by diphenhydramine.[1][3][4]

The solubility of dimenhydrinate hydrochloride is critically dependent on the pH of the aqueous medium. This is because its constituent components, diphenhydramine and 8-chlorotheophylline, are a weak base and a weak acid, respectively. Understanding this pH-solubility profile is essential for pre-formulation studies, developing effective oral dosage forms, and predicting absorption in the gastrointestinal tract.

Physicochemical Properties and Ionization Behavior

The aqueous solubility of dimenhydrinate is governed by the ionization state of its two components, which can be predicted by their dissociation constants (pKa).

-

Diphenhydramine (DPH): As a weak base with a tertiary amine group, diphenhydramine accepts a proton to form a water-soluble cation. Its reported pKa value is approximately 9.0.[5][6][7] At pH values significantly below its pKa, DPH will exist predominantly in its protonated, ionized form (DPH-H⁺), which is highly soluble.

-

8-Chlorotheophylline (8-CTP): As a weak acid, 8-chlorotheophylline can donate a proton to form a water-soluble anion. It has a reported pKa of approximately 5.2.[7][8] At pH values significantly above its pKa, 8-CTP will exist predominantly in its deprotonated, ionized form (8-CTP⁻), which has higher solubility.

The interplay between these two pKa values results in a complex, U-shaped pH-solubility profile for dimenhydrinate. The lowest solubility is expected in the pH range between the pKa of 8-CTP and the pKa of DPH, where a significant fraction of both compounds exists in their less soluble, neutral forms.

The following diagram illustrates the pH-dependent ionization equilibria.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data.

| Compound | pH | Medium | Temperature | Solubility | Reference |

| Dimenhydrinate | 7.2 | Water | 22.2 °C (72 °F) | 1 - 10 mg/mL ("Slightly Soluble") | [9] |

| Diphenhydramine HCl | 1.2 | Buffer | Room Temp. | 107 mg/mL | [10] |

| Diphenhydramine HCl | 7.2 | PBS | Not Specified | ~10 mg/mL | [11] |

Note: The high solubility of DPH HCl at pH 1.2 is indicative of the behavior expected for dimenhydrinate in the highly acidic environment of the stomach.

Experimental Protocol for pH-Solubility Profiling

The determination of a pH-solubility profile is a fundamental component of pre-formulation studies.[12] The equilibrium shake-flask method is the gold-standard technique for accurately measuring thermodynamic solubility.[13]

Objective: To determine the equilibrium solubility of this compound across a range of physiologically relevant pH values.

Materials:

-

This compound powder

-

Calibrated pH meter[14]

-

Analytical balance

-

Series of buffers (e.g., HCl for pH 1.2; phosphate (B84403) buffers for pH 2.5-8.0)

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm) or centrifuge

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., 1.2, 2.5, 4.5, 6.8, 7.4, 8.0).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.[13][15] Add a fixed volume of the corresponding pH buffer to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the saturated solution by either centrifuging the vials or filtering the solution through a syringe filter.[16][17] This step is critical to avoid including any solid particles in the final analysis.

-

Quantification: Dilute the clear supernatant or filtrate with an appropriate mobile phase or solvent. Analyze the concentration of dissolved dimenhydrinate using a pre-validated analytical method, such as HPLC-UV.[18]

-

pH Measurement: Measure and record the final pH of each saturated solution to confirm it has not shifted significantly during the experiment.[13][15]

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or logS) against the final measured pH to generate the pH-solubility profile.

The following diagram outlines the experimental workflow.

Conclusion for Drug Development Professionals

The solubility of this compound is intrinsically linked to the pH of its environment, a direct consequence of its salt structure comprising a weak base (diphenhydramine) and a weak acid (8-chlorotheophylline). Key considerations for researchers include:

-

High Solubility in Acidic pH: The compound will be highly soluble in the stomach (pH 1-2), facilitating rapid dissolution.

-

Potential for Precipitation: As the compound transits from the acidic stomach to the more neutral pH of the small intestine, its solubility will decrease significantly, which may impact absorption.

-

Formulation Strategies: For in vitro assays or formulation development, the pH of the buffer system must be carefully controlled and reported, as minor shifts can alter the concentration of the dissolved drug and impact results.

A thorough characterization of the complete pH-solubility profile using standardized methods like the shake-flask protocol is a critical step in the development and lifecycle management of any dosage form containing this compound.

References

- 1. Dimenhydrinate - Wikipedia [en.wikipedia.org]

- 2. This compound | 76005-58-8 | Benchchem [benchchem.com]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. 8-Chlorotheophylline | 85-18-7 [chemicalbook.com]

- 9. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. cerritos.edu [cerritos.edu]

- 15. quora.com [quora.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. enamine.net [enamine.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Molecular Docking of Dimenhydrinate with the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular docking of dimenhydrinate (B1670652) with the human histamine (B1213489) H1 (H1) receptor. Dimenhydrinate, a combination of diphenhydramine (B27) and 8-chlorotheophylline, is a first-generation antihistamine primarily used to treat motion sickness and nausea. Its therapeutic effect is mediated through the competitive antagonism of the H1 receptor by its diphenhydramine moiety. This document details the in-silico methodologies to study this interaction, presents relevant quantitative data, and outlines the associated signaling pathways.

Introduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[1][2] Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This pathway ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC), mediating various physiological effects such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[5]

Diphenhydramine, the active component of dimenhydrinate, acts as an inverse agonist at the H1 receptor, stabilizing its inactive conformation and thereby blocking the effects of histamine.[6] Molecular docking is a powerful computational tool to predict the binding mode and affinity of a ligand to its target receptor at an atomic level. This guide will explore the molecular docking of diphenhydramine with the H1 receptor.

Quantitative Data

The binding affinity of diphenhydramine to the histamine H1 receptor has been determined through both computational and experimental methods. The data below is compiled from various studies to provide a comparative analysis.

| Parameter | Value | Method | Reference |

| Binding Affinity | -6.6 kcal/mol | Molecular Docking (PyRx) | In-Silico Study of Diphenhydramine and Orphenadrine Binding Affinities to H1 and NMDA Receptors |

| Inhibition Constant (Ki) | 14.08 nM | Radioligand Binding Assay | Assessing the Specificity of Diphenhydramine in a Multi-Receptor System: A Comparative Guide[7] |

| pKi | 7.7 | Radioligand Binding Assay | diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL[8] |

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of diphenhydramine with the human histamine H1 receptor using AutoDock Vina.

Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools: For preparing receptor and ligand files.

-

AutoDock Vina: For performing the molecular docking simulation.[9]

-

PyMOL or UCSF Chimera: For visualization and analysis of results.

-

Protein Data Bank (PDB): Source for the H1 receptor crystal structure (e.g., PDB ID: 3RZE).[10]

-

PubChem or ZINC database: Source for the 3D structure of diphenhydramine.

Receptor Preparation

-

Obtain the Receptor Structure: Download the crystal structure of the human histamine H1 receptor in complex with an antagonist (e.g., doxepin), PDB ID: 3RZE, from the Protein Data Bank.

-

Prepare the Receptor:

-

Open the PDB file in a molecular modeling software like PyMOL or Chimera.

-

Remove water molecules and any co-crystallized ligands (e.g., doxepin) from the structure.

-

Add polar hydrogens to the receptor.

-

Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

-

Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

-

Ligand Preparation

-

Obtain the Ligand Structure: Download the 3D structure of diphenhydramine from a chemical database like PubChem in SDF or MOL2 format.

-

Prepare the Ligand:

-

Open the ligand file in MGL-Tools.

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format.

-

Grid Box Generation

The grid box defines the search space for the docking simulation around the active site of the receptor.

-

Identify the Binding Site: The binding site of the H1 receptor is located within the transmembrane domain and is characterized by key residues that interact with antagonists. For the PDB structure 3RZE, the binding site is defined by the location of the co-crystallized ligand, doxepin (B10761459). Key interacting residues include Asp107, Tyr108, Trp428, Phe432, and Tyr431.[11]

-

Set Grid Parameters:

-

Center the grid box on the identified binding pocket. Based on the 3RZE structure, a suggested center would be around the coordinates of the doxepin molecule.

-

Define the dimensions of the grid box to encompass the entire binding site and allow for sufficient movement of the ligand. A typical size would be 20 x 20 x 20 Å.

-

Docking Simulation

-

Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

-

Analysis of Results:

-

The output file will contain the predicted binding poses of diphenhydramine ranked by their binding affinities (in kcal/mol).

-

Visualize the docked poses in PyMOL or Chimera to analyze the interactions between the ligand and the receptor.

-

Calculate the Root Mean Square Deviation (RMSD) between the top-ranked pose and a known binding mode (if available) to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful prediction.[12]

-

Visualization of Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor.

Molecular Docking Workflow

The following diagram outlines the key steps in the molecular docking workflow.

Conclusion

Molecular docking studies provide valuable insights into the binding mechanism of dimenhydrinate's active component, diphenhydramine, with the histamine H1 receptor. This in-silico approach, combined with experimental data, enhances our understanding of the structure-activity relationship of antihistamines and aids in the rational design of novel therapeutics with improved efficacy and reduced side effects. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of pharmacology and drug development.

References

- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. SMPDB [smpdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 10. PDB-3rze: Structure of the human histamine H1 receptor in complex with doxepin - Yorodumi [pdbj.org]

- 11. Binding of histamine to the H1 receptor-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Dimenhydrinate Hydrochloride in Pharmaceutical Tablets

Introduction

Dimenhydrinate (B1670652) is an over-the-counter medication used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a salt composed of two active ingredients in a 1:1 molar ratio: diphenhydramine (B27), an antihistamine with antiemetic properties, and 8-chlorotheophylline (B119741), a chlorinated derivative of theophylline (B1681296) which acts as a mild central nervous system stimulant to counteract drowsiness from diphenhydramine.[1][2] Accurate quantification of dimenhydrinate in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy.

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and reliable quantification of dimenhydrinate hydrochloride in tablets. The method is designed to be simple, rapid, and suitable for routine quality control analysis in the pharmaceutical industry.

Logical Relationship of Dimenhydrinate Components

Caption: Dimenhydrinate is a salt of two active compounds.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of the active ingredients.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.01 M Phosphate (B84403) Buffer (pH 2.8 with triethylamine) (22:78, v/v)[3][4][5] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[7] |

| Detection Wavelength | 229 nm[1][3][4][5] |

Reagents and Standards

-

Acetonitrile (HPLC Grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric acid (Analytical Grade)

-

Triethylamine (B128534) (HPLC Grade)

-

Ultrapure water

-

This compound Reference Standard (USP or equivalent)

Preparation of Solutions

-

Phosphate Buffer (0.01 M): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 2.8 using orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and 0.01 M phosphate buffer in a 22:78 (v/v) ratio. Add triethylamine to the final mixture at a concentration of 0.3% (v/v) to improve peak symmetry.[7] Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.

Sample Preparation

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powdered tablets equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results. Inject the 50 µg/mL working standard solution in six replicates and evaluate the system suitability parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0[1] |

| Theoretical Plates (N) | > 2000[1] |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

| Resolution (Rs) between Diphenhydramine and 8-Chlorotheophylline | > 2.0 |

Data Analysis and Quantification